3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-methoxybenzyl)propanamide
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Overview
Description
3-{3-tert-Butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(2-methoxyphenyl)methyl]propanamide is a complex organic compound with a unique structure that combines elements of furochromen and propanamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(2-methoxyphenyl)methyl]propanamide typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the furochromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromen structure.
Introduction of tert-butyl and methyl groups: These groups are introduced through alkylation reactions using tert-butyl halides and methyl halides in the presence of strong bases.
Formation of the propanamide side chain: This involves the reaction of the furochromen derivative with an appropriate amine, such as 2-methoxybenzylamine, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{3-tert-Butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(2-methoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-{3-tert-Butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(2-methoxyphenyl)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(2-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and leading to downstream effects.
Alter cellular signaling pathways: Affecting processes such as inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-{3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic acid .
- 3-(3-(tert-butyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid .
Uniqueness
3-{3-tert-Butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(2-methoxyphenyl)methyl]propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C27H29NO5 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C27H29NO5/c1-16-18(10-11-25(29)28-14-17-8-6-7-9-22(17)31-5)26(30)33-24-13-23-20(12-19(16)24)21(15-32-23)27(2,3)4/h6-9,12-13,15H,10-11,14H2,1-5H3,(H,28,29) |
InChI Key |
VIPOCGNESDFULE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)NCC4=CC=CC=C4OC |
Origin of Product |
United States |
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